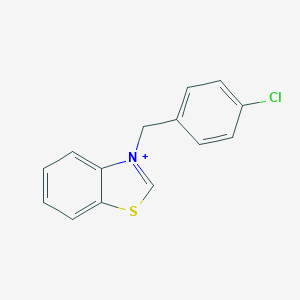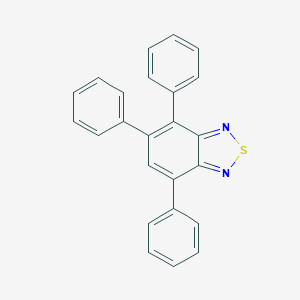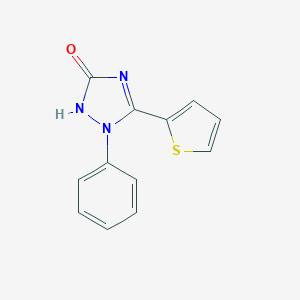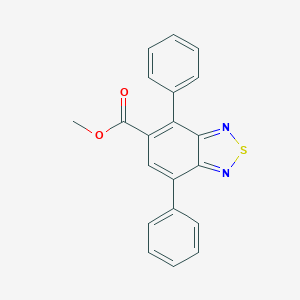![molecular formula C19H14ClNO B282125 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole, also known as TTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. TTA-1 belongs to the class of acenaphthene derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
作用機序
The mechanism of action of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the inhibition of various signaling pathways involved in inflammation and angiogenesis. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole also inhibits the expression of VEGF, a growth factor that is essential for angiogenesis.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
The advantages of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments include its high purity and yield, which makes it suitable for use in various assays. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also shown promise as a potential therapeutic agent for cancer treatment, and further studies are needed to determine its efficacy in vivo. Additionally, the development of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole analogs with improved pharmacological properties could lead to the development of more effective therapeutic agents.
合成法
The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the reaction of 9-acenaphthenone with 4-chloroaniline in the presence of an acid catalyst. The resulting intermediate is then treated with sodium hydride and 2-bromoethanol to yield the final product. The synthesis of 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been optimized to obtain high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
分子式 |
C19H14ClNO |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
9-(4-chlorophenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C19H14ClNO/c20-13-7-9-14(10-8-13)21-11-22-19-16-6-2-4-12-3-1-5-15(17(12)16)18(19)21/h1-10,18-19H,11H2 |
InChIキー |
CGZXQIFYJMIPIY-UHFFFAOYSA-N |
SMILES |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
正規SMILES |
C1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)






![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
